![molecular formula C13H17N3OS2 B2642882 N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide CAS No. 1355849-98-7](/img/structure/B2642882.png)
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide is a complex organic compound that features a unique combination of a cyanocyclobutyl group and a thiazolylmethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide typically involves multiple steps:
Formation of the cyanocyclobutyl group:
Synthesis of the thiazolylmethylsulfanyl group: This involves the formation of the thiazole ring, which can be synthesized from a suitable thioamide and α-haloketone. The thiazole ring is then functionalized with a methylsulfanyl group.
Coupling of the two fragments: The final step involves coupling the cyanocyclobutyl group with the thiazolylmethylsulfanyl group through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazolylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-10-15-11(8-19-10)7-18-6-3-12(17)16-13(9-14)4-2-5-13/h8H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGUNHMOKZMTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSCCC(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2642801.png)
![5-bromo-N-{[5-(pyrimidin-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2642802.png)
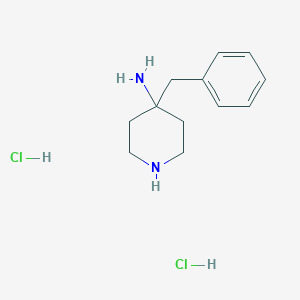
![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)
![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2642805.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)
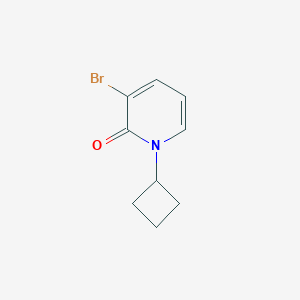
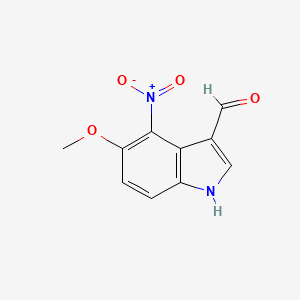
![1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol](/img/structure/B2642814.png)
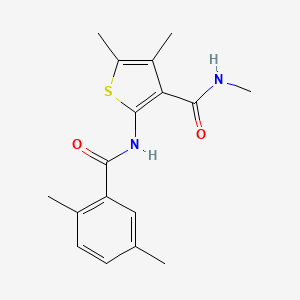
![2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2642817.png)
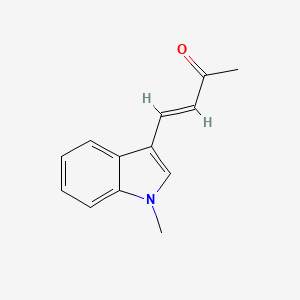
![2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2642820.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2642821.png)
